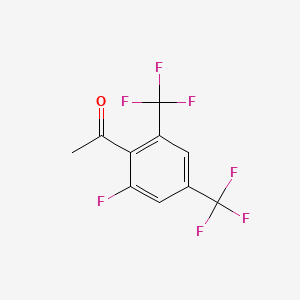

2'-Fluoro-4',6'-bis(trifluoromethyl)acetophenone

描述

2'-Fluoro-4',6'-bis(trifluoromethyl)acetophenone (CAS 1184485-21-9) is a fluorinated aromatic ketone characterized by a fluorine substituent at the 2' position and two trifluoromethyl (-CF₃) groups at the 4' and 6' positions of the acetophenone backbone.

属性

IUPAC Name |

1-[2-fluoro-4,6-bis(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F7O/c1-4(18)8-6(10(15,16)17)2-5(3-7(8)11)9(12,13)14/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZFMZERKIQUOIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1F)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901222450 | |

| Record name | 1-[2-Fluoro-4,6-bis(trifluoromethyl)phenyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901222450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017778-58-3 | |

| Record name | 1-[2-Fluoro-4,6-bis(trifluoromethyl)phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017778-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[2-Fluoro-4,6-bis(trifluoromethyl)phenyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901222450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Friedel-Crafts Acylation of Pre-Functionalized Aromatic Precursors

- Starting Material: 2-fluoro-4,6-bis(trifluoromethyl)benzene or its halogenated derivatives.

- Reagents: Acetyl chloride or acetic anhydride as the acylating agent; aluminum chloride (AlCl3) or other Lewis acids as catalysts.

- Conditions:

- Anhydrous environment to prevent hydrolysis of reagents.

- Controlled temperature (0–50 °C) to optimize yield and minimize side reactions.

- Mechanism: Electrophilic aromatic substitution where the acetyl group is introduced onto the aromatic ring. The electron-withdrawing trifluoromethyl and fluoro substituents direct the acylation to the desired position.

Halogenation Followed by Acylation

- Step 1: Halogenation (e.g., bromination) of 2-fluoro-4,6-bis(trifluoromethyl)acetophenone precursors using reagents such as pyridine hydrobromide perbromide under mild conditions.

- Step 2: Friedel-Crafts acylation of the halogenated intermediate to introduce the acetyl group.

- Optimization: Reaction times of 24–48 hours at room temperature in dichloromethane solvent have been reported to provide good selectivity and yield.

Use of Continuous Flow Reactors in Industrial Scale

- Industrial synthesis may employ continuous flow technology to enhance reaction control, improve heat and mass transfer, and ensure consistent product quality.

- Flow reactors allow precise control over reaction parameters such as temperature, residence time, and reagent stoichiometry, which is critical for fluorinated aromatic ketones prone to side reactions.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Catalyst | Aluminum chloride (AlCl3), Lewis acids | Catalyzes Friedel-Crafts acylation |

| Solvent | Anhydrous dichloromethane or chloroform | Prevents hydrolysis |

| Temperature | 0–50 °C | Lower temperatures favor selectivity |

| Reaction Time | 2–24 hours | Depends on scale and method |

| Workup | Quenching with water or sodium bicarbonate | Removes catalyst and neutralizes acid |

| Purification | Recrystallization or column chromatography | Ethyl acetate/hexane gradient commonly used |

Analytical Characterization of Intermediates and Final Product

- NMR Spectroscopy:

- $$^{1}H$$ NMR to identify aromatic protons (δ 6.8–7.5 ppm).

- $$^{13}C$$ NMR to confirm carbonyl carbon (~190–210 ppm) and aromatic carbons.

- FT-IR Spectroscopy:

- Strong C=O stretch near 1680 cm⁻¹.

- C-F stretches between 1000–1300 cm⁻¹.

- Mass Spectrometry:

- Molecular ion peak corresponding to the molecular weight (~246 g/mol for this compound).

- X-ray Crystallography:

- Used to confirm molecular structure and substitution pattern when crystals are available.

Research Findings and Notes on Preparation

- The electron-withdrawing trifluoromethyl groups significantly influence regioselectivity in electrophilic substitution reactions, favoring acylation at specific ring positions.

- The presence of the fluoro substituent can stabilize intermediates and affect reaction kinetics, often requiring careful temperature and catalyst control.

- Enantioselective synthesis methods have been explored for related acetophenone derivatives, using chiral catalysts and ligands, though specific enantioselective routes for this compound are less reported.

- Scale-up challenges include catalyst recovery, solvent choice, and controlling side reactions such as polyacylation or halogenation at undesired sites. Continuous flow methods offer promising solutions.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents & Catalysts | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Friedel-Crafts Acylation | 2-fluoro-4,6-bis(trifluoromethyl)benzene | Acetyl chloride, AlCl3 | Anhydrous, 0–50 °C, 2–24 h | High regioselectivity, straightforward | Sensitive to moisture, harsh catalyst |

| Halogenation + Acylation | Halogenated aromatic precursors | Pyridine hydrobromide perbromide, acetyl chloride | Room temp, 24–48 h | Controlled substitution | Longer reaction times |

| Continuous Flow Synthesis | Same as above | Same as above | Flow reactor optimized | Scalable, consistent quality | Requires specialized equipment |

化学反应分析

Types of Reactions

2’-Fluoro-4’,6’-bis(trifluoromethyl)acetophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

科学研究应用

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of acetophenone have been evaluated for their cytotoxic effects against various cancer cell lines. The National Cancer Institute (NCI) protocols have shown that certain fluorinated acetophenones can inhibit tumor growth effectively, suggesting potential applications in cancer therapeutics .

Antimicrobial Properties

Fluorinated compounds often display enhanced antimicrobial activity. Research indicates that 2'-Fluoro-4',6'-bis(trifluoromethyl)acetophenone could serve as a precursor for developing novel antimicrobial agents. The presence of fluorine enhances the compound's ability to penetrate microbial membranes, thereby increasing its efficacy against bacterial and fungal strains .

Intermediate in Synthesis

2'-Fluoro-4',6'-bis(trifluoromethyl)acetophenone serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its reactivity allows it to participate in multiple synthetic pathways, including:

- Formation of Triazole Derivatives : This compound can be utilized to synthesize triazole fungicides, which are crucial in agricultural applications .

- Catalytic Reactions : It has been employed in asymmetric transfer hydrogenation reactions, where it acts as a substrate for producing chiral alcohols with high enantioselectivity .

Liquid Crystals and Dyes

The unique electronic properties of 2'-Fluoro-4',6'-bis(trifluoromethyl)acetophenone make it suitable for applications in liquid crystal displays (LCDs) and dye formulations. The fluorinated groups enhance thermal stability and optical properties, making these compounds valuable in advanced materials research .

Comprehensive Data Table

| Application Area | Specific Use Case | Benefits/Advantages |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | High efficacy against cancer cell lines |

| Antimicrobial agents | Enhanced penetration through microbial membranes | |

| Organic Synthesis | Intermediate for triazole fungicides | Versatile synthetic pathway |

| Asymmetric transfer hydrogenation | High enantioselectivity | |

| Material Science | Liquid crystal displays | Improved thermal stability |

| Dyes | Enhanced optical properties |

Case Studies

- Anticancer Activity Evaluation : A study conducted by the NCI assessed the cytotoxic effects of fluorinated acetophenones on a panel of cancer cell lines, revealing significant inhibition rates, particularly against breast and lung cancer cells. The results indicated that modifications to the trifluoromethyl groups could enhance activity further .

- Synthesis of Triazole Fungicides : Research demonstrated the successful use of 2'-Fluoro-4',6'-bis(trifluoromethyl)acetophenone as an intermediate in synthesizing triazole fungicides. The synthesis pathway was optimized to improve yield and reduce hazardous by-products, showcasing its industrial applicability .

- Material Development : Investigations into the use of this compound in liquid crystal technology highlighted its potential to improve display performance under varying temperatures, thus broadening its application scope within electronic devices .

作用机制

The mechanism by which 2’-Fluoro-4’,6’-bis(trifluoromethyl)acetophenone exerts its effects involves interactions with specific molecular targets. The fluoro and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

相似化合物的比较

Comparison with Structural Analogs

Substituent-Driven Differences in Acetophenone Derivatives

2'-Fluoro-4'-hydroxyacetophenone (CAS 98619-07-9)

- Structure : Fluorine (2') and hydroxyl (-OH) at 4'.

- Molecular Weight : 154.13 g/mol.

- Properties : The hydroxyl group increases polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents compared to the trifluoromethylated analog. This compound is more reactive in nucleophilic aromatic substitution (SNAr) due to the -OH group’s activating effect .

2'-Fluoro-4'-methoxyacetophenone (CAS 74457-86-6)

- Structure : Fluorine (2') and methoxy (-OCH₃) at 4'.

- Molecular Weight : 168.16 g/mol.

- Properties : The methoxy group provides moderate electron-donating effects, balancing reactivity between electrophilic and nucleophilic pathways. It is less polar than the hydroxy derivative but more stable under acidic conditions .

Target Compound vs. Hydroxy/Methoxy Analogs

| Property | 2'-F-4',6'-bis(CF₃)acetophenone | 2'-F-4'-OH-acetophenone | 2'-F-4'-OCH₃-acetophenone |

|---|---|---|---|

| Molecular Weight | ~290 (estimated) | 154.13 | 168.16 |

| Electron Effects | Strongly electron-withdrawing | Moderately activating | Mildly activating |

| Solubility | Low (high lipophilicity) | High (polar) | Moderate |

| Reactivity | Deactivated carbonyl for SNAr | Activated for SNAr | Moderate reactivity |

Functional Group Variations: Aldehyde and Amide Derivatives

2-Fluoro-4,6-bis(trifluoromethyl)benzaldehyde

- Structure : Aldehyde (-CHO) replaces the ketone (-COCH₃).

- Properties : The aldehyde group enables nucleophilic additions (e.g., Grignard reactions) but is more reactive and prone to oxidation than the ketone. The bis(trifluoromethyl) groups further stabilize the electrophilic aldehyde carbon .

2-Fluoro-4,6-bis(trifluoromethyl)benzamide

- Structure : Amide (-CONH₂) replaces the ketone.

- Properties : The amide group introduces hydrogen-bonding capability, increasing solubility in polar aprotic solvents. This derivative is less reactive in electrophilic substitutions but suitable for peptide coupling reactions .

Functional Group Comparison

| Application | Ketone (Target) | Aldehyde | Amide |

|---|---|---|---|

| Synthetic Utility | Grignard reactions, condensations | Nucleophilic additions | Peptide couplings |

| Stability | Stable under basic conditions | Oxidizes easily | Hydrolyzes under strong acid/base |

Trifluoromethylated Benzoic Acid Analog

3,5-Bis(trifluoromethyl)benzoic Acid (CAS 5505-16-8)

- Structure: Carboxylic acid (-COOH) replaces the acetophenone backbone.

- Properties: The carboxylic acid group enables salt formation and coordination chemistry. The bis(trifluoromethyl) groups enhance acidity (pKa ~1.5) compared to non-fluorinated analogs, making it a strong acid catalyst .

Key Contrast with Target Compound

- Reactivity : The carboxylic acid participates in acid-base reactions, while the ketone is inert to such processes.

生物活性

2'-Fluoro-4',6'-bis(trifluoromethyl)acetophenone (CAS No. 1017778-58-3) is a fluorinated acetophenone derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of two trifluoromethyl groups and a fluorine atom, which may enhance its reactivity and biological interactions.

The biological activity of 2'-Fluoro-4',6'-bis(trifluoromethyl)acetophenone is primarily attributed to its ability to interact with various biological targets, including enzymes and nucleic acids. The trifluoromethyl groups can influence the compound's lipophilicity and metabolic stability, potentially leading to enhanced bioactivity.

Target Interactions

Research indicates that similar compounds can bind to DNA and inhibit topoisomerase II, leading to DNA damage and apoptosis in cancer cells. Additionally, these compounds may interact with various enzymes involved in metabolic pathways, thereby modulating their activity and influencing cellular processes.

Biological Activities

The compound exhibits a range of biological activities, which can be categorized as follows:

- Antimicrobial Activity : Initial studies suggest that fluorinated acetophenones may possess antimicrobial properties against various bacterial strains. However, specific data on the activity of 2'-Fluoro-4',6'-bis(trifluoromethyl)acetophenone remains limited.

- Antitumor Effects : Compounds with similar structures have shown cytotoxic effects on cancer cells, indicating potential applications in cancer therapy. The mechanism often involves the induction of apoptosis through DNA damage.

- Neuroprotective Properties : Some derivatives have been evaluated for neuroprotective effects in cellular models of neurodegenerative diseases. The ability to modulate oxidative stress pathways suggests a potential role in protecting neuronal cells from damage .

Pharmacokinetics

Understanding the pharmacokinetics of 2'-Fluoro-4',6'-bis(trifluoromethyl)acetophenone is crucial for evaluating its therapeutic potential. Key factors include:

- Solubility : The compound's solubility in various solvents (water, alcohols, ethers) affects its bioavailability and distribution within biological systems.

- Metabolism : The metabolic pathways involving this compound are likely influenced by the presence of fluorine atoms, which can alter enzyme interactions and stability.

Case Studies

Recent studies have focused on the synthesis and biological evaluation of fluorinated acetophenones. For instance:

- Cytotoxicity Assays : In vitro studies using MTT assays have demonstrated that certain fluorinated acetophenones exhibit significant cytotoxicity against cancer cell lines, suggesting that 2'-Fluoro-4',6'-bis(trifluoromethyl)acetophenone may have similar effects .

- In Vivo Models : Animal studies are necessary to assess the therapeutic efficacy and safety profile of this compound. Preliminary results indicate that dosage plays a critical role in determining both therapeutic benefits and potential toxicity .

Data Summary Table

常见问题

Q. Experimental Design Tip :

- Use DFT calculations to map electron density and predict reactive sites.

- Optimize catalysts (e.g., bulky phosphine ligands for Pd) to mitigate steric effects .

Basic: What spectroscopic techniques are most effective for characterizing 2'-Fluoro-4',6'-bis(trifluoromethyl)acetophenone?

Methodological Answer:

- ¹⁹F NMR : Critical for identifying CF₃ and F substituents. Expected chemical shifts:

- ¹H NMR : Acetophenone methyl protons appear as a singlet at δ 2.6–2.8 ppm. Aromatic protons show splitting patterns dependent on substituent positions .

- IR Spectroscopy : Strong C=O stretch at ~1680 cm⁻¹; C-F stretches at 1100–1250 cm⁻¹ .

Q. Recommendation :

- Combine DFT with experimental screening (e.g., high-throughput chiral HPLC) to validate predictions .

Basic: What are the stability and storage requirements for this compound?

Methodological Answer:

- Stability : Susceptible to hydrolysis under acidic/basic conditions due to electron-withdrawing groups. Store in inert atmosphere (N₂/Ar) at -20°C .

- Decomposition Risks : Exposure to moisture generates HF; use PTFE-lined containers .

- Handling : PPE (gloves, goggles) required; avoid contact with skin (H315/H319 hazards) .

Advanced: How does this compound compare to analogs (e.g., 3',5'-bis(trifluoromethyl)acetophenone) in pharmaceutical intermediate synthesis?

Methodological Answer:

- Reactivity Differences :

- Synthetic Utility :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。